1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a cyclopentyloxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene typically involves the following steps:
Alkylation: The introduction of the cyclopentyloxy group can be achieved through an alkylation reaction. This involves the reaction of cyclopentanol with an alkyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, alkylation, and methylation processes using continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂) through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH₂) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium, chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether, hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Substitution: Formation of phenols, nitriles, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and cyclopentyloxy group can participate in various binding interactions, while the benzene ring provides a stable aromatic framework. The compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-1-(cyclopentyloxy)ethyl)-3-methylbenzene
- 1-(2-Fluoro-1-(cyclopentyloxy)ethyl)-3-methylbenzene
- 1-(2-Iodo-1-(cyclopentyloxy)ethyl)-3-methylbenzene
Comparison
1-(2-Bromo-1-(cyclopentyloxy)ethyl)-3-methylbenzene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity in substitution and elimination reactions, as well as distinct biological activity. The size and electronegativity of the bromine atom also influence the compound’s overall stability and interactions with other molecules.
Properties
Molecular Formula |
C14H19BrO |
---|---|
Molecular Weight |
283.20 g/mol |
IUPAC Name |
1-(2-bromo-1-cyclopentyloxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C14H19BrO/c1-11-5-4-6-12(9-11)14(10-15)16-13-7-2-3-8-13/h4-6,9,13-14H,2-3,7-8,10H2,1H3 |
InChI Key |
PJGVACKHORTLJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CBr)OC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.